molecular formula C8H12O2 B13288980 2-Cyclopropanecarbonylbutanal

2-Cyclopropanecarbonylbutanal

Cat. No.: B13288980
M. Wt: 140.18 g/mol
InChI Key: VGZGUQXMHONSEL-UHFFFAOYSA-N
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Description

2-Cyclopropanecarbonylbutanal is an organic compound with the molecular formula C8H12O2 It is characterized by the presence of a cyclopropane ring attached to a butanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropanecarbonylbutanal typically involves the cyclopropanation of a suitable precursor followed by the introduction of the butanal group. One common method is the reaction of cyclopropanecarbonyl chloride with butanal in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropanecarbonylbutanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: 2-Cyclopropanecarbonylbutanoic acid

    Reduction: 2-Cyclopropanecarbonylbutanol

    Substitution: Various substituted cyclopropane derivatives

Scientific Research Applications

2-Cyclopropanecarbonylbutanal has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropanecarbonylbutanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclopropane ring can also participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropyl-2-butanol: Similar in structure but contains a hydroxyl group instead of an aldehyde group.

    Cyclopropanecarboxaldehyde: Contains a cyclopropane ring attached to an aldehyde group but lacks the butanal moiety.

    Cyclopropanecarboxylic acid: Contains a cyclopropane ring attached to a carboxylic acid group.

Uniqueness

2-Cyclopropanecarbonylbutanal is unique due to the combination of a cyclopropane ring and a butanal group

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-(cyclopropanecarbonyl)butanal

InChI

InChI=1S/C8H12O2/c1-2-6(5-9)8(10)7-3-4-7/h5-7H,2-4H2,1H3

InChI Key

VGZGUQXMHONSEL-UHFFFAOYSA-N

Canonical SMILES

CCC(C=O)C(=O)C1CC1

Origin of Product

United States

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